molecular formula C12H19F2NO4 B1529591 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid CAS No. 1334416-85-1

1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid

Cat. No. B1529591
CAS RN: 1334416-85-1
M. Wt: 279.28 g/mol
InChI Key: XRCPEJWXGRIHBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid consists of 12 carbon atoms, 19 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 4 oxygen atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid, such as its melting point, boiling point, solubility, and stability, are not available in the sources I found .

Scientific Research Applications

Pharmacology

In pharmacology, this compound serves as a building block for the synthesis of various pharmacologically active molecules. Its Boc-protected amine allows for selective reactions in multi-step syntheses, crucial for developing new drugs .

Organic Synthesis

The compound is used in organic synthesis, particularly in the Suzuki–Miyaura coupling reactions. Its stability and reactivity make it suitable for creating complex organic molecules, which are often needed in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, the Boc group of the compound is significant for protecting amines during the synthesis of peptide-like structures. It’s a common strategy to protect reactive groups while other parts of the molecule are modified or connected .

Biochemistry

Biochemists utilize this compound for studying enzyme-substrate interactions, especially when designing inhibitors that mimic the transition state of an enzymatic reaction. The difluoro group can act as a bioisostere, mimicking the properties of a phosphate group .

Material Science

While specific applications in material science are not directly reported for this compound, its structural analogs with Boc-protected amines are often used in the development of novel materials with specific functionalities, such as smart coatings or drug delivery systems .

Industrial Chemistry

In industrial applications, compounds like 1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid are used as intermediates in the synthesis of more complex chemicals that are used in various industries, ranging from agriculture to manufacturing .

Chemical Biology

Chemical biologists use this compound for tagging and modifying biological molecules, helping to understand biological processes at a molecular level. The Boc group is particularly useful for temporary protection of amines in proteins and nucleotides .

Analytical Chemistry

Analytical chemists may employ this compound in the development of new analytical methods, such as chromatography standards for complex mixtures, due to its unique chemical properties and the ability to introduce fluorine atoms into organic molecules .

properties

IUPAC Name

4,4-difluoro-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F2NO4/c1-10(2,3)19-9(18)15-6-5-12(13,14)11(4,7-15)8(16)17/h5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCPEJWXGRIHBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1(F)F)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-4,4-difluoro-3-methylpiperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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